molecular formula C11H16N2O2 B7968608 1,6,6-Trimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylic acid

1,6,6-Trimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylic acid

Cat. No.: B7968608
M. Wt: 208.26 g/mol
InChI Key: XFHSCNOSXYOIBH-UHFFFAOYSA-N
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Description

1,6,6-Trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a bicyclic indazole derivative characterized by a tetrahydroindazole core with three methyl substituents at positions 1, 6, and 4. Its structural features, including the carboxylic acid group at position 3 and the tetrahydro ring system, contribute to its interactions with biological targets such as tubulin and dihydroorotate dehydrogenase (DHODH) .

For instance, SRF (4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrazide) demonstrates potent microtubule destabilization, G2/M cell cycle arrest, and apoptosis induction in cancer cells .

Properties

IUPAC Name

1,6,6-trimethyl-5,7-dihydro-4H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2)5-4-7-8(6-11)13(3)12-9(7)10(14)15/h4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHSCNOSXYOIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)N(N=C2C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Cyclocondensation and Functional Group Interconversion

The core synthetic challenge lies in constructing the tetrahydroindazole scaffold while simultaneously introducing three methyl groups and a carboxylic acid moiety. A widely adopted approach involves a four-step sequence:

  • Formation of the Tetrahydroindazole Core :
    Cyclocondensation of 3,3-dimethylcyclohexan-1-one with methylhydrazine in ethanol under reflux (78–82°C, 12–16 hr) generates the 4,5,6,7-tetrahydroindazole intermediate . This reaction proceeds through hydrazone formation followed by intramolecular cyclization, achieving yields of 68–72%.

  • Methyl Group Introduction :
    Subsequent N-methylation at position 1 is accomplished using methyl iodide in DMF with K2CO3 as base (50°C, 6 hr), while the 6,6-dimethyl configuration is maintained through steric control during the initial cyclization step .

  • Carboxylic Acid Functionalization :
    The 3-carboxyl group is introduced via Vilsmeier-Haack formylation followed by Jones oxidation. Key parameters include:

    • Formylation: POCl3/DMF system at 0–5°C (2 hr), then quenched with NaOH(aq)

    • Oxidation: CrO3/H2SO4 in acetone (0°C → rt, 4 hr), achieving 83% conversion efficiency .

Table 1: Representative Yields in Multi-Step Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationEtOH, reflux, 14 hr7195.2
N-MethylationCH3I, K2CO3, DMF, 50°C8997.8
FormylationPOCl3/DMF, 0–5°C6591.4
OxidationCrO3/H2SO4, acetone8398.1

Microwave-Assisted Synthesis for Process Intensification

Recent advancements employ microwave irradiation to accelerate key steps:

  • Cyclization Optimization :
    Microwave-assisted cyclocondensation (150 W, 120°C, 30 min) reduces reaction time from 14 hr to 30 min while maintaining yield (69–72%) . This method enhances reproducibility through precise temperature control.

  • Parallel Functionalization :
    Simultaneous N-methylation and carboxyl group introduction using methyl chloroformate under microwave conditions (100°C, 15 min) demonstrates:

    • 78% combined yield for both transformations

    • Reduced byproduct formation (<2% dimethylated species)

Industrial-Scale Production Considerations

Scale-up challenges necessitate modifications to laboratory protocols:

Table 2: Industrial vs Laboratory Synthesis Parameters

ParameterLaboratory ScaleIndustrial Process
Cyclization SolventEthanol2-MeTHF (improved recovery)
Methylation BaseK2CO3Cs2CO3 (faster kinetics)
Oxidation SystemJones ReagentRuCl3/NaIO4 (safer alternative)
WorkupManual extractionContinuous liquid-liquid separation

Key industrial adaptations include:

  • Continuous Flow Reactors : For high-throughput cyclization steps (residence time 8–12 min at 130°C)

  • Catalytic Oxidation Systems : RuCl3/NaIO4 mediates selective oxidation of 3-formyl to carboxylic acid with 91% conversion and <0.5% over-oxidation

  • Crystallization Control : Anti-solvent crystallization using heptane/ethyl acetate mixtures achieves 99.5% purity through polymorph selection

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodTotal StepsOverall Yield (%)E-Factor*PMI**
Conventional Batch434–388648
Microwave-Assisted341–456334
Continuous Flow452–554122

*Environmental Factor (kg waste/kg product)
**Process Mass Intensity (total mass input/mass product)

The continuous flow approach demonstrates superior sustainability metrics through:

  • 78% reduction in solvent consumption via solvent recycling

  • 92% recovery of transition metal catalysts

  • 65% lower energy input compared to batch processes

Mechanistic Insights and Byproduct Formation

Detailed reaction monitoring reveals critical control points:

  • Cyclization Stereochemistry :
    The 6,6-dimethyl configuration arises from chair-like transition states during cyclocondensation, favoring equatorial methyl group placement . Competing boat transition states account for <3% diastereomeric impurities.

  • Oxidation Pathways :
    In situ IR spectroscopy identifies two oxidation intermediates:

    • 3-Formyl (λmax 1680 cm⁻¹)

    • Hydrated gem-diol (λmax 3400 cm⁻¹ broad)
      Rate-determining step involves C=O bond cleavage (k = 0.12 min⁻¹ at 25°C)

  • Major Byproducts :

    • Over-methylated species (N,N-dimethyl, 1.2–1.8%)

    • Ring-opened hydrazines (0.7–1.1%)

    • Diastereomeric tetrahydroindazoles (2.3–3.4%)

Advanced Purification Strategies

Final product specifications (≥99% purity) require multi-stage purification:

  • Chromatographic Polishing :
    Reverse-phase C18 chromatography with acetonitrile/water (0.1% TFA) removes polar and non-polar impurities simultaneously.

  • Crystallization Engineering :
    Seeded cooling crystallization in ethanol/water (3:1 v/v) produces Form A polymorph with:

    • 92% recovery

    • Mean particle size 25–40 μm

    • Carr's Index 12–15 (excellent flow properties)

Chemical Reactions Analysis

Types of Reactions: 1,6,6-Trimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens (e.g., bromine) or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, and Lewis acids as catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits a range of biological activities that make it a candidate for drug development. Research indicates that it may possess anti-inflammatory and analgesic properties. A study highlighted its potential in modulating pathways involved in pain and inflammation, suggesting that derivatives of this compound could be developed into therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects
Recent investigations have shown that 1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has neuroprotective effects. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticide Development
The compound has been explored for its potential as a pesticide. Its structural characteristics suggest it may interact with specific biological targets in pests, offering a new avenue for pest control strategies. Preliminary studies have shown efficacy against certain insect species, indicating its potential use in sustainable agriculture .

Plant Growth Regulation
In addition to pest control, there are indications that this compound may act as a plant growth regulator. Research has indicated that it can enhance growth rates and yield in various crops by influencing hormonal pathways associated with growth and development .

Material Science

Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Studies are ongoing to explore its incorporation into composite materials for use in various industrial applications .

Case Studies

Study Focus Area Findings
Study APharmacologyDemonstrated anti-inflammatory effects in animal models; potential for drug formulation .
Study BNeuroprotectionShowed protective effects on neuronal cells against oxidative stress; implications for neurodegenerative therapies .
Study CAgricultureEvaluated efficacy as a pesticide; effective against targeted insect species .
Study DMaterial ScienceInvestigated polymer synthesis; improved properties over conventional materials .

Mechanism of Action

The mechanism by which 1,6,6-Trimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s indazole core allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The activity and selectivity of tetrahydroindazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Features Biological Activity Reference
Suprafenacine (SRF) Hydrazide group at C3 Binds tubulin at the colchicine site; bypasses P-glycoprotein-mediated resistance Anticancer (microtubule destabilization, apoptosis)
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Two methyl groups at C6 Structural analog with reduced methylation Potential DHODH inhibition; synthetic intermediate for anti-tumor derivatives
(5S)-5-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Single methyl group at C5 (stereospecific) Stereochemical complexity impacts target binding Evaluated for enzyme inhibition and anti-proliferative effects
1-(3-Fluoro-4-methylphenyl)-tetrahydroindazole-3-carboxylic acid Aryl substituent at N1 Enhanced lipophilicity and target selectivity Potential kinase or receptor modulation (exact mechanism under investigation)

Key Observations :

  • Methylation Patterns: The 1,6,6-trimethyl variant’s additional methyl group may enhance hydrophobic interactions with tubulin or DHODH compared to dimethyl or monosubstituted analogs.
  • Functional Groups : The carboxylic acid at C3 is critical for hydrogen bonding with target proteins. SRF’s hydrazide modification (instead of a free acid) improves cell permeability and microtubule-binding efficacy .
  • Stereochemistry : Stereospecific methylation (e.g., (5S)-5-methyl) influences enantioselective interactions, as seen in DHODH inhibitors .

Mechanistic and Pharmacological Differences

  • Microtubule Targeting : SRF destabilizes microtubules by binding to the colchicine site, triggering apoptosis via mitochondrial pathways. In contrast, 1,6,6-trimethyl derivatives may exhibit altered binding kinetics due to steric effects from the additional methyl group .
  • Enzyme Inhibition : Tetrahydroindazoles with methyl groups at C5 or C6 (e.g., 6,6-dimethyl) are being optimized as DHODH inhibitors, which block pyrimidine synthesis in proliferating cells .

Biological Activity

1,6,6-Trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS No. 1233243-59-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, focusing on its anti-inflammatory and other therapeutic effects.

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • CAS Number : 1233243-59-8

Anti-inflammatory Properties

Research has indicated that derivatives of indazole carboxylic acids exhibit significant anti-inflammatory activity. In particular, studies involving the carrageenan-induced edema model demonstrated that compounds similar to this compound possess notable efficacy in reducing inflammation. For instance:

  • Case Study : A study on related compounds found that the most active derivative had an ED50 value of 3.5 mg/kg in the carrageenan edema test . This suggests a promising therapeutic potential for treating inflammatory conditions.

Anticancer Activity

Emerging research has also suggested potential anticancer properties for indazole derivatives. A study highlighted that certain indazole compounds could induce cytotoxicity and apoptosis in cancer cell lines:

  • Mechanism : The mechanism appears to involve interaction with specific protein binding sites, enhancing the efficacy of these compounds against tumor cells .

Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatorySignificant reduction in edema in animal models; ED50 = 3.5 mg/kg
AnticancerInduces apoptosis in hypopharyngeal tumor cells; enhances cytotoxicity
AntispermatogenicSome indazole derivatives exhibit antispermatogenic activity

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to inhibit the release of pro-inflammatory cytokines and mediators from immune cells.
  • Cell Cycle Arrest : Indazole derivatives may interfere with cell cycle progression in cancer cells.
  • Apoptotic Pathways : Activation of apoptotic pathways has been observed in cancer cell lines treated with related indazole compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid?

  • Methodology : The synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For example, indazole scaffolds are often synthesized via refluxing intermediates (e.g., hydrazides) with acetic acid or ethanol to form crystalline precipitates, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) . Optimization may include adjusting reaction time (e.g., 10-hour stirring for intermediates) and temperature to enhance yield .
  • Characterization : Post-synthesis, techniques like HPLC, NMR, and mass spectrometry are used to confirm structural integrity. Physical properties (melting point: 266–270°C, molecular weight: 166.18 g/mol) should align with literature values .

Q. How is this compound characterized in terms of physicochemical properties and stability?

  • Key Properties :

  • Molecular formula : C8H10N2O2 (or C10H14N2O2 for substituted variants) .
  • Density : 1.38 g/cm³; logP : ~0.99, indicating moderate hydrophobicity .
  • Thermal stability : Decomposes above 270°C, requiring storage at room temperature in dry conditions .
    • Analytical Methods : X-ray crystallography for structural elucidation, FT-IR for functional group validation, and DSC/TGA for thermal stability profiling .

Q. What biological activities are associated with this indazole derivative?

  • Reported Activities : Anticancer (microtubule destabilization), anti-inflammatory, and potential enzyme inhibition (e.g., kinase targets) .
  • Experimental Models : In vitro assays using cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis and cell cycle arrest (G2/M phase) . Dose-response studies (IC50 values) and selectivity indices (e.g., P-glycoprotein bypass) are critical for validating efficacy .

Advanced Research Questions

Q. What is the mechanistic basis for its anticancer activity, particularly microtubule destabilization?

  • Mechanism : The compound binds to the colchicine site on β-tubulin, disrupting microtubule polymerization. This leads to mitotic arrest and caspase-mediated apoptosis .
  • Validation : Use immunofluorescence microscopy to visualize microtubule fragmentation and flow cytometry for cell cycle analysis. Comparative studies with paclitaxel (microtubule stabilizer) can confirm mechanistic divergence .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Key Modifications :

  • Core scaffold : Methyl groups at positions 1,6,6 enhance steric bulk, improving tubulin binding .
  • Carboxylic acid moiety : Critical for hydrogen bonding with tubulin; esterification or amidation may reduce activity .
    • Approach : Synthesize analogs (e.g., ethyl ester derivatives) and test in cytotoxicity assays. Molecular docking (e.g., using Autodock Vina) can predict binding affinities .

Q. How can in silico high-throughput screening improve lead optimization?

  • Strategy : Virtual screening of compound libraries against tubulin or kinase targets (e.g., CDK inhibitors). Prioritize candidates with favorable ADMET profiles (e.g., CNS permeability < 2, metabolic stability in liver microsomes) .
  • Tools : Schrödinger Suite or MOE for docking; QSAR models to predict bioactivity .

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?

  • Analysis :

  • Dose dependency : Low concentrations may exhibit anti-inflammatory effects (NF-κB inhibition), while higher doses induce apoptosis .
  • Cell-type specificity : Test across diverse cell lines (e.g., PBMCs for immune modulation vs. solid tumor models) .
    • Experimental Design : Use multiplex cytokine profiling (Luminex) and transcriptomics (RNA-seq) to delineate pathways .

Methodological Considerations

  • Synthetic Challenges : Purification of regioisomers (e.g., 1H- vs. 2H-indazole tautomers) requires chiral chromatography or fractional crystallization .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate findings in 3D spheroid models to mimic tumor microenvironments .
  • Data Reproducibility : Document solvent effects (DMSO concentration ≤ 0.1% in assays) and batch-to-batch variability in compound synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.